molecular formula C18H20N4OS B2829569 (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034514-70-8

(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2829569
CAS No.: 2034514-70-8
M. Wt: 340.45
InChI Key: HSXRKQGEWRDJOT-UHFFFAOYSA-N
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Description

The compound “(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone” is a heterocyclic hybrid molecule featuring a thiazole ring, a pyrrolidine scaffold, and a benzimidazole moiety. The methanone linker bridges these two heterocyclic systems, influencing the compound’s spatial arrangement and pharmacophoric compatibility.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-11-17(24-13(3)19-11)18(23)21-9-8-14(10-21)22-12(2)20-15-6-4-5-7-16(15)22/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXRKQGEWRDJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and imidazole intermediates, followed by their coupling with the pyrrolidine moiety.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The final step involves coupling the synthesized thiazole and imidazole intermediates with a pyrrolidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and imidazole rings, leading to the formation of sulfoxides and N-oxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug discovery programs targeting diseases such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its heterocyclic rings and functional groups.

Mechanism of Action

The mechanism by which (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole and imidazole rings can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s structural uniqueness lies in its combination of thiazole, benzimidazole, and pyrrolidine. Below is a comparative analysis with related derivatives:

Compound Key Structural Features Pharmacological Activity Synthetic Methodology
Target Compound Thiazole + benzimidazole-pyrrolidine + methanone linker Not explicitly reported in evidence; inferred potential for kinase inhibition or antimicrobial activity based on structural analogs Likely involves multi-step coupling of thiazole and benzimidazole-pyrrolidine precursors
3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-1-ylmethanone Thiazole + pyrazole + thienyl group Antifungal/antimicrobial (common in thiazole derivatives) Condensation reactions using tetrakis(dimethylamino)ethylene (TDAE) methodology
2-(1-methyl-1H-1,2,3-triazol-5-yl)-5-((2-(pyridin-4-yl)pyrrolidin-1-yl)methyl)-1H-benzo[d]imidazole Benzimidazole + pyrrolidine + triazole + pyridine Potential kinase inhibition (pyridine enhances metal coordination; triazole modulates solubility) Pd-catalyzed cross-coupling or SNAr reactions
3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones Benzimidazole + thiazolidinone + arylidene Antimicrobial (Gram-positive bacteria: MIC 8–32 µg/mL) Aldol condensation with sodium ethoxide catalysis
5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone + dihydropyrazole + thione Anti-inflammatory (COX-2 inhibition reported in similar derivatives) Reflux in ethanol with DMF-EtOH recrystallization

Key Observations :

Thiazole vs. Thiazolidinone: The target compound’s thiazole ring offers greater aromatic stability compared to thiazolidinone derivatives (e.g., ), which may enhance metabolic resistance but reduce flexibility for target binding .

Linker Diversity: The methanone linker in the target compound differs from methylene or thione linkers in analogs (e.g., ), which could alter electronic properties and hydrogen-bond acceptor capacity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with the preparation of the 2-methyl-1H-benzo[d]imidazole and 2,4-dimethylthiazole moieties. Key steps include:

  • Coupling Reactions : Formation of the methanone bridge between the pyrrolidine and thiazole groups using coupling agents like EDCI or DCC under inert conditions .
  • Cyclization : Optimized reflux conditions (e.g., ethanol at 80°C for 6–8 hours) to assemble the pyrrolidine-benzoimidazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate intermediates . Characterization :
  • NMR (1H/13C) to confirm regiochemistry of substituents .
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity?

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
  • FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations (~1450 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .

Q. How can computational tools predict this compound’s biological activity?

  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with known thiazole/imidazole bioactivity databases to predict antimicrobial or kinase inhibition potential .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonding with the methanone group and hydrophobic interactions with the dimethylthiazole .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling steps to improve efficiency .
  • Table 1 : Yield optimization for key steps.
StepSolventCatalystTemp (°C)Yield (%)Reference
Benzoimidazole formationEthanolNone8065
Methanone couplingDCMEDCI2572

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in pyrrolidine) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiazole derivatives in ).

Q. How does pH influence the compound’s stability during biological assays?

  • Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Key Finding : Stable at pH 5–7 (<5% degradation), but hydrolyzes rapidly under alkaline conditions (pH >8) due to methanone group susceptibility .

Q. What mechanistic insights exist for key reactions (e.g., thiazole-pyrrolidine coupling)?

  • Isotopic Labeling : Use 13C-labeled carbonyl precursors to track methanone formation via NMR .
  • Kinetic Studies : Pseudo-first-order analysis reveals rate-limiting steps (e.g., nucleophilic attack on the carbonyl carbon) .

Q. How are purification challenges addressed for polar by-products?

  • Mixed-Mode Chromatography : Combine ion-exchange and reversed-phase resins to separate charged impurities .
  • Crystallization Additives : Add seed crystals or co-solvents (e.g., glycerol) to improve crystal lattice formation .

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